3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a unique combination of furan and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where furan reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the furan-2-yl ethyl intermediate with a trifluoromethylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the furan rings can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated furans.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the furan rings can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-[2,2-Bis(furan-2-yl)ethyl]-1-phenylurea: Lacks the trifluoromethyl group, which may result in different binding affinities and electronic properties.
3-[2,2-Bis(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group can affect the compound’s reactivity and interactions.
Uniqueness
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKFWLYSINFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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